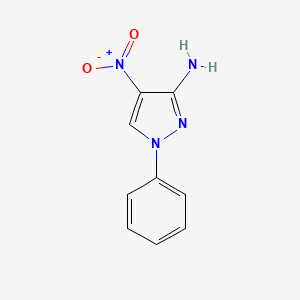

4-nitro-1-phenyl-1H-Pyrazol-3-amine

Descripción general

Descripción

4-nitro-1-phenyl-1H-Pyrazol-3-amine is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that 4-nitro-1-phenyl-1H-pyrazol-3-amine and its derivatives exhibit significant anticancer potential. They have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species. For example, when coordinated with metal ions such as copper(II), the compound enhances the production of these reactive species, which are crucial for triggering cell death in tumor cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit certain enzymes, making it a candidate for further pharmacological exploration against various bacterial strains. Its structural characteristics allow it to interact with biological targets effectively, enhancing its potential as an antimicrobial agent.

Chemical Synthesis and Derivatives

Synthesis Methods

Several synthesis methods for this compound have been reported, emphasizing its accessibility for research and industrial applications. These methods often involve the reaction of appropriate precursors under controlled conditions to yield the desired compound.

Derivatives and Structural Analogues

The compound serves as a building block for synthesizing more complex molecules. Notable derivatives include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | Chlorine substitution at the 5-position | Different reactivity patterns |

| 3-Methyl-1H-pyrazole | Methyl substitution at the 3-position | Simpler structure; less complex reactivity |

| 5-Amino-pyrazole derivatives | Amino group at various positions | Diverse biological activities |

These derivatives illustrate the chemical diversity within pyrazole compounds while highlighting the unique properties of this compound due to its specific substitutions.

Pharmacological Insights

Protein Kinase Inhibition

The compound has been identified as a potent inhibitor of protein kinases, particularly those involved in cell proliferation and signaling pathways associated with cancer. It has shown effectiveness against tyrosine kinases such as the epidermal growth factor receptor (EGF-R) and ErbB family members, which are critical in many cancers .

Broad Biological Activities

Beyond anticancer and antimicrobial effects, pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and analgesic properties. This broad spectrum makes them valuable candidates for drug development across various therapeutic areas .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, researchers found that treatment led to significant reductions in cell viability and increased apoptosis rates. The study highlighted the role of reactive oxygen species in mediating these effects, suggesting that this compound could be developed into a novel anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against several bacterial strains. The results indicated that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings.

Propiedades

Número CAS |

701917-04-6 |

|---|---|

Fórmula molecular |

C9H8N4O2 |

Peso molecular |

204.19 g/mol |

Nombre IUPAC |

4-nitro-1-phenylpyrazol-3-amine |

InChI |

InChI=1S/C9H8N4O2/c10-9-8(13(14)15)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) |

Clave InChI |

ICCAYUHTBCAHRW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N2C=C(C(=N2)N)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.